molecular formula C12H14ClNO4S B2591720 1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid CAS No. 1008704-40-2

1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid

Cat. No.: B2591720
CAS No.: 1008704-40-2
M. Wt: 303.76
InChI Key: MOUSWKSFMZFOSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid typically involves the reaction of 2-chlorobenzenesulfonyl chloride with piperidine-2-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid is unique due to its specific combination of a chlorophenyl group and a sulfonyl group attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Biological Activity

1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. The sulfonyl group in this compound allows for strong interactions with amino acid residues in proteins, which can modulate enzymatic functions and influence various biological pathways.

The compound can be synthesized through the reaction of piperidine derivatives with chlorophenyl sulfonyl chloride, typically in the presence of a base like triethylamine. This method effectively creates the desired sulfonamide structure, which is crucial for its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory properties. The sulfonyl group enhances the compound's ability to interact with various enzymes, leading to potential therapeutic applications in drug development targeting specific biological pathways.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive15
UreaseNon-competitive25
Bovine Serum AlbuminBinding AffinityHigh

Antibacterial Activity

Studies have shown that compounds similar to this compound possess antibacterial properties. Although specific data for this compound is limited, related sulfonamide derivatives have demonstrated significant activity against various bacterial strains.

Table 2: Antibacterial Activity Comparison

CompoundMIC (µg/mL)Bacterial StrainReference
This compoundTBDTBDTBD
Sulfanilamide4Staphylococcus aureus
Sulfadiazine8Escherichia coli

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide functionality is known for its role in pharmacological activities including antibacterial action, enzyme inhibition, and potential anticancer effects.

Case Studies

Several studies have explored the biological activity of piperidine derivatives, highlighting their diverse applications:

  • Anticancer Studies : Research has indicated that piperidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Neurological Applications : Some studies suggest that compounds similar to this piperidine derivative may play a role in modulating neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-9-5-1-2-7-11(9)19(17,18)14-8-4-3-6-10(14)12(15)16/h1-2,5,7,10H,3-4,6,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUSWKSFMZFOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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